Topological Polar Surface Area (TPSA) Increase of 13.5% Versus 1H-Indazole-6-boronic acid Enhances Predicted Oral Bioavailability Window
The target compound exhibits a TPSA of 78.4 Ų, compared to 69.1 Ų for 1H-indazole-6-boronic acid [1][2]. This 9.3 Ų (13.5%) increase arises from the additional methoxy oxygen and improves compliance with Lipinski's preferred TPSA range (<140 Ų) while maintaining sufficient permeability. The higher TPSA also corresponds to a hydrogen-bond acceptor count of 4 versus 3 for the unsubstituted analog, offering an extra interaction site for target binding without crossing the 5-acceptor threshold commonly associated with poor passive permeability.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 78.4 Ų; 4 hydrogen-bond acceptors; 2 rotatable bonds |
| Comparator Or Baseline | 1H-Indazole-6-boronic acid: 69.1 Ų; 3 hydrogen-bond acceptors; 1 rotatable bond |
| Quantified Difference | +9.3 Ų (+13.5%) in TPSA; +1 H-bond acceptor; +1 rotatable bond |
| Conditions | PubChem-computed properties using Cactvs 3.4.8.18 |
Why This Matters
This TPSA difference supports better solubility while retaining acceptable permeability, a critical balance for medicinal chemists selecting building blocks for orally bioavailable kinase inhibitors.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99942155, 5-Methoxy-1H-indazol-6-yl-6-boronic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/99942155. Accessed 2026-05-12. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728617, 1H-Indazole-6-boronic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24728617. Accessed 2026-05-12. View Source
